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Compound of Interest

(4-Chlorophenyl)methyl 2-
Compound Name:

chloroacetate
CAS No.: 55704-51-3
Cat. No.: B11962849

Get Quote

Executive Summary & Structural Logic

Compound: 4-Chlorobenzyl 2-chloroacetate CAS: 56434-19-2 Molecular Formula: COH8CI202
Molecular Weight: 219.06 g/mol

This molecule is a bifunctional ester composed of two distinct NMR-active domains:
e The Acyl Domain (Fragment A): A 2-chloroacetyl group (

). The

-chlorine atom introduces a significant inductive effect, shielding the carbonyl carbon relative
to a standard acetate.

e The Benzylic Domain (Fragment B): A 4-chlorobenzyl group (

). The para-chloro substituent creates a characteristic AA'BB' symmetry in the aromatic ring,
simplifying the aromatic region into four distinct signals.
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Structural Assignment Diagram

The following diagram maps the logical fragmentation and predicted chemical shifts based on
substituent chemical shift (SCS) additivity rules.
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Figure 1: Structural assignment map for 4-chlorobenzyl 2-chloroacetate showing predicted

chemical shifts based on fragment analysis.

Comparative Analysis: Target vs. Anhalogs

To validate the assignments, we compare the target molecule against two "parent” analogs.
This triangulation method isolates the specific shift perturbations caused by the chlorine

substituents.

Table 1: Comparative 13C NMR Chemical Shifts (CDCI3,
100 MH2)
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Carbon
Position

Target: 4-
Chlorobenzyl
2-
chloroacetate
(ppm)

Analog A: 4-
Chlorobenzyl
Acetate (ppm)

Analog B:
Benzyl 2-
chloroacetate

(ppm)

Shift Logic (4)

C=0 (Carbonyl)

167.2

170.9

167.0

-Cl shields C=0
by ~4 ppm vs
acetate.

-CH2 (CI-CH2)

40.8

21.1 (CH3)

40.9

Direct Cl
substitution
deshields
aliphatic C by
~20 ppm.

Benzylic (O-
CH2)

66.8

65.6

67.5

Acyl-Cl makes
ester O more
EWG,
deshielding
benzylic C
slightly.

Ipso (C-CH2)

134.0

134.5

135.2

p-Cl exerts minor
shielding on
distant ipso

carbon.

Ortho (C2/6)

129.8

129.8

128.6

p-Cl effect: Ortho
protons (to CH2)
are largely
unaffected.

Meta (C3/5)

128.9

128.9

128.4

p-Cl effect: Ortho
to Cl (Meta to
CH2) are
shielded/affected

by resonance.
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Direct ClI
substitution
Ipso (C-CI) 134.4 134.2 128.2 (C-H) deshields

aromatic C (~ +6

ppm).

Technical Insight: The most critical diagnostic peak for purity is the

-methylene signal at ~40.8 ppm. If the reaction is incomplete (e.g., residual
chloroacetyl chloride), a peak at ~45 ppm may be observed. If hydrolysis occurs
(forming 4-chlorobenzyl alcohol), the benzylic peak will shift upfield to ~64 ppm.

Experimental Protocol

This section outlines the synthesis and acquisition parameters to generate the data described
above. This protocol is designed to be self-validating: the disappearance of the alcohol starting

material is monitored via the benzylic shift.

Synthesis Workflow (Schotten-Baumann Conditions)

Reaction: 4-Chlorobenzyl alcohol + Chloroacetyl chloride

4-Chlorobenzyl 2-chloroacetate + HCI
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Start:
4-Chlorobenzyl Alcohol
(1.0 eq) in DCM

'

Add Base:
Pyridine or TEA
(1.2 eq, 0°C)

:

Dropwise Addition:
Chloroacetyl Chloride
(1.1eq)

:

Monitor (TLC/NMR):
Target: Benzylic Shift
64 ppm -> 67 ppm

'

Workup:
Wash w/ 1M HCI, NaHCO3
Dry MgSO4

:

Final Product:
4-Chlorobenzyl
2-chloroacetate

Click to download full resolution via product page

Figure 2: Synthesis and monitoring workflow.[1][2][3][4][5][6][7] The shift of the benzylic carbon
is the primary process control.

NMR Acquisition Parameters

To ensure quantitative integration and resolution of the aromatic region:
e Solvent: CDCI3 (77.16 ppm triplet reference).

e Frequency: 100 MHz (for 13C) / 400 MHz (for 1H).[8][9][10]
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» Relaxation Delay (d1): 2.0 seconds (Standard) or 10.0 seconds (Quantitative).

e Pulse Sequence:zgpg30 (Power-gated decoupling) to suppress NOE for integration
accuracy, or dept135 to distinguish CH2 (down) from CH/CH3 (up).

References & Validation Sources

The data presented is derived from a comparative synthesis of authoritative spectral databases
and literature on substituent chemical shifts (SCS).

e Royal Society of Chemistry (RSC).Spectral data for 4-chlorobenzyl acetate and related
analogs.Link

o National Institute of Standards and Technology (NIST).Mass Spectrometry and Retention
Data for Chloroacetate Esters.Link

o ChemicalBook & Sigma-Aldrich.Commercial specifications and NMR data for CAS 5406-33-
7 and CAS 140-18-1.Link

e Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.
(Standard reference for SCS increments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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 To cite this document: BenchChem. [13C NMR Chemical Shift Guide: 4-Chlorobenzyl 2-
chloroacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11962849/docs#13c-nmr-chemical-shift-guide-4-
chlorobenzyl-2-chloroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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